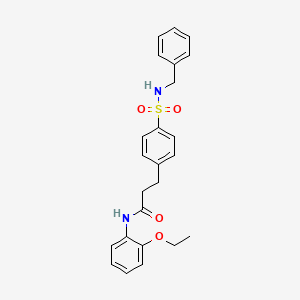
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-ethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-ethoxyphenyl)propanamide, also known as BZS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BZS is a sulfonamide derivative that has been synthesized using different methods.
科学的研究の応用
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-ethoxyphenyl)propanamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential as a therapeutic agent for the treatment of cancer, diabetes, and Alzheimer's disease.
作用機序
The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-ethoxyphenyl)propanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound may also act by modulating the activity of ion channels and receptors in the nervous system, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been found to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-ethoxyphenyl)propanamide in lab experiments is its high yield of synthesis. This compound is also relatively stable, which makes it easier to handle in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-ethoxyphenyl)propanamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to study the mechanism of action of this compound in more detail, which may provide insights into its potential applications. Additionally, future studies could focus on improving the solubility of this compound, which may expand its potential uses in lab experiments.
合成法
3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-ethoxyphenyl)propanamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 2-ethoxybenzoyl chloride in the presence of a base, or the reaction of 4-nitrobenzenesulfonamide with 2-ethoxybenzoyl chloride in the presence of a reducing agent. The yield of this compound using these methods is typically high.
特性
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-23-11-7-6-10-22(23)26-24(27)17-14-19-12-15-21(16-13-19)31(28,29)25-18-20-8-4-3-5-9-20/h3-13,15-16,25H,2,14,17-18H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUPXMVGPYJXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

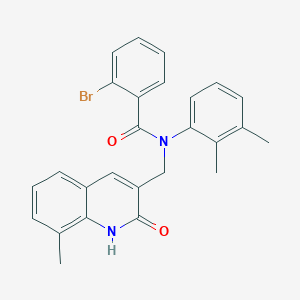
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
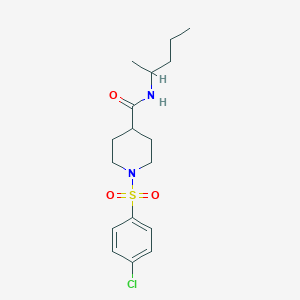

![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

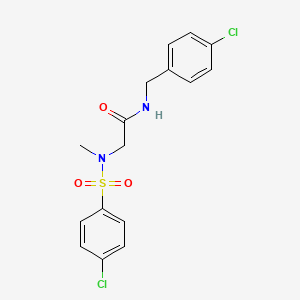
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)


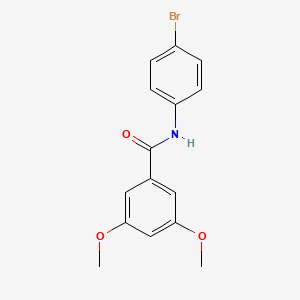
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)

![7-Amino-2-pyridin-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7700554.png)